1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea
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Overview
Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.
Coupling of the pyrazole and pyrimidine rings: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired linkage.
Introduction of the urea linkage: This final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chlorophenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-methylphenyl)urea: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O/c1-14-17(22)4-2-5-18(14)28-21(30)27-16-8-6-15(7-9-16)26-19-12-20(24-13-23-19)29-11-3-10-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLPMOVSUMDISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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